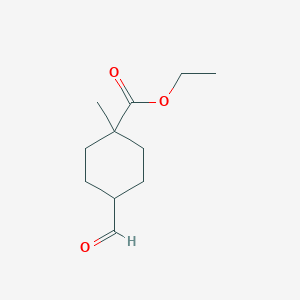
Ethyl4-formyl-1-methylcyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-formyl-1-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is characterized by a cyclohexane ring substituted with an ethyl ester group, a formyl group, and a methyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-formyl-1-methylcyclohexane-1-carboxylate typically involves the esterification of 4-formyl-1-methylcyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of ethyl 4-formyl-1-methylcyclohexane-1-carboxylate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent reaction conditions ensures the production of a high-quality product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-formyl-1-methylcyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: 4-formyl-1-methylcyclohexane-1-carboxylic acid
Reduction: Ethyl 4-hydroxymethyl-1-methylcyclohexane-1-carboxylate
Substitution: Ethyl 4-substituted-1-methylcyclohexane-1-carboxylate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-formyl-1-methylcyclohexane-1-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 4-formyl-1-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Ethyl 4-formyl-1-methylcyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methylcyclohexane-1-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.
4-formyl-1-methylcyclohexane-1-carboxylic acid: Lacks the ethyl ester group, leading to different solubility and chemical properties.
Ethyl 4-hydroxymethyl-1-methylcyclohexane-1-carboxylate: Formed by the reduction of the formyl group, with different biological activities.
These comparisons highlight the unique structural features and reactivity of ethyl 4-formyl-1-methylcyclohexane-1-carboxylate, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
ethyl 4-formyl-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-14-10(13)11(2)6-4-9(8-12)5-7-11/h8-9H,3-7H2,1-2H3 |
Clave InChI |
DRKKCKNQSNEMEN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC(CC1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)
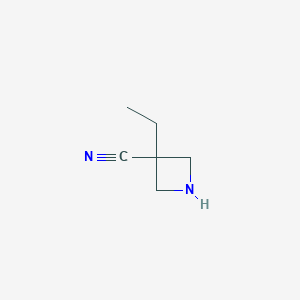
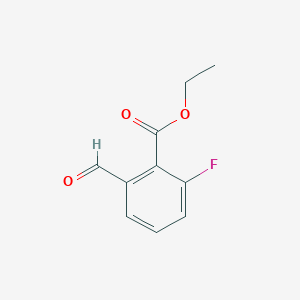



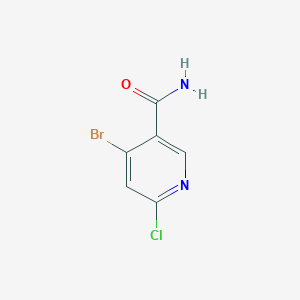
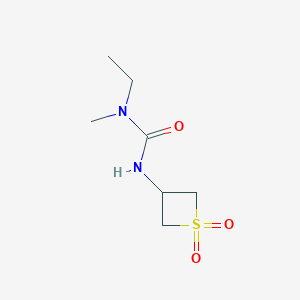


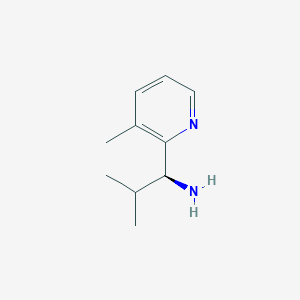
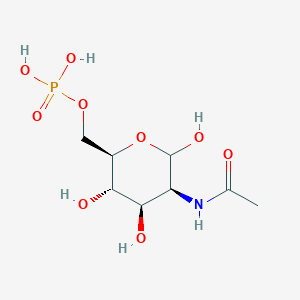
![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)
